N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline
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Overview
Description
N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is a complex organic compound that features a pyrazole ring, a dimethylamino group, and an aniline moiety
Scientific Research Applications
N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that the compound has strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction likely affects the normal functioning of the enzyme, leading to downstream effects that inhibit the growth and proliferation of the target organisms.
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its potent in vitro and in vivo activities against leishmania aethiopica and plasmodium berghei .
Result of Action
The molecular and cellular effects of this compound’s action result in significant suppression of the target organisms. For instance, similar compounds have shown up to 90.4% suppression against Plasmodium berghei .
Safety and Hazards
As with any chemical compound, handling “N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline” should be done with appropriate safety precautions. This includes avoiding long-term or frequent contact, avoiding inhalation of dust or solution, and seeking medical help if contact with skin or eyes occurs .
Future Directions
Biochemical Analysis
Cellular Effects
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Molecular Mechanism
Some pyrazole derivatives have been suggested to be possible activators of insect RyR .
Temporal Effects in Laboratory Settings
Some pyrazole derivatives have shown desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Dosage Effects in Animal Models
Some pyrazole derivatives were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration .
Metabolic Pathways
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the aniline and dimethylamino groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions could introduce various functional groups onto the pyrazole or aniline rings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and aniline-based molecules, such as:
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N,N-Dimethyl-4-((((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(2)14-6-4-12(5-7-14)8-15-9-13-10-16-18(3)11-13/h4-7,10-11,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDVPKLFLKALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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